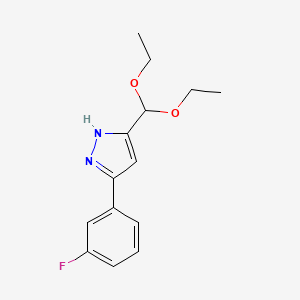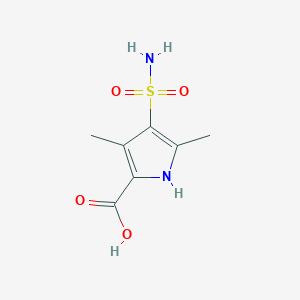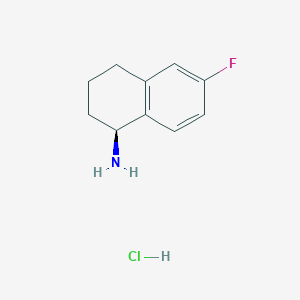
Ethyl 2-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetate
Übersicht
Beschreibung
Trifluoromethylated compounds, such as “Ethyl 2-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetate”, are often used in the pharmaceutical and agrochemical industries due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
While the specific synthesis pathway for “this compound” is not available, trifluoromethylated compounds can generally be synthesized through various methods. For instance, Ethyl trifluoroacetate can be obtained by reacting 2,4,6-tris-(trifluoromethyl)-1,3,5-triazine with ethanol in the presence of hydrochloric acid .Wissenschaftliche Forschungsanwendungen
Synthesis of Oxadiazolylacetates and Acetic Acids
- Ethyl 2-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetate and related compounds are used in the synthesis of 5-aryl-1,3,4-oxadiazolyl-2-acetic acids. These acids often possess anti-inflammatory and analgesic activities and are utilized in creating new beta-lactam antibiotics with antimicrobial activity (Janda, 2001).
Reactivity and Radical Additions
- Ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate, a similar compound, demonstrates notable reactivity towards electrophilic reagents, indicating a potential for diverse chemical applications (Elnagdi et al., 1988).
- O-Ethyl S-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl xanthate has shown efficient intermolecular radical additions to unactivated alkenes, leading to medicinally relevant triazoles (Qin & Zard, 2015).
Antibacterial Applications
- Ethyl 2-(1H-imidazol-1-yl)acetate and its derivatives, which include similar structures to this compound, are synthesized and evaluated for their antibacterial activity against common bacteria (Al-badrany et al., 2019).
Antimicrobial and Antifungal Activities
- Compounds like Ethyl 2-(1H-pyrazol-1-yl)acetate, structurally similar to this compound, show potential antimicrobial activities against pathogenic bacteria and fungi (Asif et al., 2021).
Synthesis of Energetic Compounds
- Derivatives of 1,2,4-oxadiazoles, including those similar to this compound, are used in the synthesis of energetic compounds with applications in explosives and propellants (Hermann et al., 2018).
Anticancer Potential
- Novel carbazole derivatives synthesized starting from compounds like ethyl 2-(9H-carbazole-9-yl)acetate, closely related to this compound, have been evaluated for their antibacterial, antifungal, and anticancer activities (Sharma et al., 2014).
Synthesis of Novel Fluorescent Compounds
- Ethyl 2-(2-substituted-1,3,4-oxadiazol-5-yl)-2-phenylthieno[2,3-d]pyrimidine fluorescent compounds, derived from similar structures, exhibit strong blue to yellow-green fluorescence, potentially useful in photoelectronic devices (Ho & Yao, 2009).
Safety and Hazards
The safety and hazards of a compound depend on its physical and chemical properties. Ethyl acetate, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is highly flammable and may cause serious eye irritation and drowsiness or dizziness .
Wirkmechanismus
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds have been found to inhibit influenza a , suggesting that this compound may also interact with its targets in a way that inhibits certain biological processes.
Result of Action
Similar compounds have been found to have antiviral activities , suggesting that this compound may also have similar effects.
Biochemische Analyse
Biochemical Properties
Ethyl 2-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as acetylcholinesterase and monoamine oxidase . The interaction with these enzymes is primarily through the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent the enzymes from catalyzing their respective reactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to altered phosphorylation states of downstream targets . Additionally, this compound can affect the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active site or allosteric sites of target enzymes . This binding can lead to conformational changes in the enzyme structure, rendering it inactive. Additionally, this compound can interact with transcription factors, influencing their ability to bind to DNA and regulate gene expression. These interactions can result in changes in the levels of various proteins, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its effectiveness in biochemical studies. Over time, this compound can undergo hydrolysis, leading to the formation of degradation products that may have different biochemical properties . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound can selectively inhibit target enzymes without causing significant toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and neurotoxicity. These toxic effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage and dysfunction.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of various metabolites. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . For instance, it can be transported across cell membranes by organic anion transporters and can bind to serum albumin in the bloodstream. These interactions influence the compound’s localization and accumulation in different tissues, affecting its overall bioavailability and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It can be targeted to specific cellular compartments, such as the mitochondria and the nucleus, through the presence of targeting signals and post-translational modifications . This localization allows the compound to interact with key biomolecules within these compartments, influencing cellular processes such as energy production and gene regulation.
Eigenschaften
IUPAC Name |
ethyl 2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O3/c1-2-14-5(13)3-4-11-6(15-12-4)7(8,9)10/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQHFNKAJHMJDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NOC(=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201168988 | |
| Record name | 1,2,4-Oxadiazole-3-acetic acid, 5-(trifluoromethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201168988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445951-91-6 | |
| Record name | 1,2,4-Oxadiazole-3-acetic acid, 5-(trifluoromethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445951-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Oxadiazole-3-acetic acid, 5-(trifluoromethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201168988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


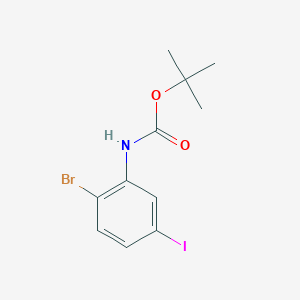
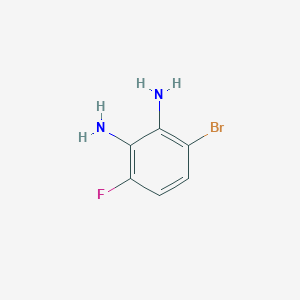

![5-Chloro-6-methylimidazo[1,2-a]pyrazine](/img/structure/B1447899.png)
![1-{4,5,7-trimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1447900.png)
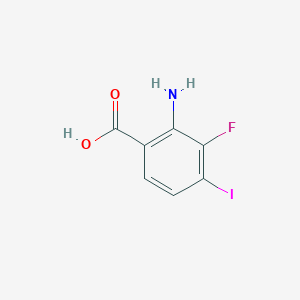


![Tert-butyl 3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]pyrrolidine-1-carboxylate](/img/structure/B1447909.png)
